N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O3S/c34-29(30-23-15-11-21(12-16-23)28-31-25-8-2-3-9-26(25)32-28)22-13-17-24(18-14-22)37(35,36)33-19-5-7-20-6-1-4-10-27(20)33/h1-4,6,8-18H,5,7,19H2,(H,30,34)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBUAHIDPGKWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinoline intermediates, followed by their coupling through sulfonylation and amidation reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzodiazole moiety linked to a tetrahydroquinoline sulfonamide structure. The synthesis typically involves multi-step organic reactions, including the formation of the benzodiazole ring through condensation reactions and subsequent coupling with the tetrahydroquinoline sulfonamide.
Key Synthesis Steps:
- Formation of Benzodiazole: This can be achieved through the reaction of o-phenylenediamine with appropriate reagents.
- Coupling Reaction: The benzodiazole derivative is coupled with a sulfonamide group using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
- Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a wide range of biological activities, including:
- Antimicrobial Activity: Compounds containing benzodiazole and tetrahydroquinoline derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that derivatives can inhibit the growth of various bacterial strains and fungi .
- Anticancer Properties: The compound has potential anticancer applications. Similar compounds have been evaluated for their efficacy against human cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
- Neuroprotective Effects: There is growing interest in the neuroprotective properties of such compounds, particularly in relation to neurodegenerative diseases like Alzheimer's. Some derivatives have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .
Antimicrobial Evaluation
A study evaluated various benzodiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 1.27 µM against resistant strains .
Anticancer Activity
In vitro studies on similar compounds demonstrated IC50 values significantly lower than standard chemotherapeutics. For example, certain derivatives showed IC50 values ranging from 4.53 µM to 5.85 µM against colorectal carcinoma cell lines . These findings suggest that modifications to the core structure can enhance anticancer potency.
Neuroprotective Potential
Research focusing on acetylcholinesterase inhibitors derived from similar structures revealed significant inhibition rates, indicating potential therapeutic applications for cognitive disorders . Molecular docking studies further elucidated binding interactions with target enzymes.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The benzimidazole and quinoline moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Core Structural Features
The target compound’s key structural elements include:
- Tetrahydroquinoline sulfonyl: A partially saturated bicyclic sulfonamide contributing to lipophilicity and steric bulk.
- Benzamide backbone : A planar scaffold facilitating interactions with biological targets.
Table 1: Comparison with Analogous Compounds
Key Observations :
- Heterocycle Impact : Benzodiazoles (target) and benzothiazoles () exhibit enhanced aromatic stacking vs. imidazoles () or triazoles ().
- Sulfonyl Group: The tetrahydroquinoline sulfonyl in the target and introduces conformational rigidity compared to simpler aryl sulfonyl groups (e.g., ).
- Substituent Effects : Halogenation (e.g., Cl, F in and ) often enhances bioavailability and target affinity.
Table 2: Reported Activities of Analogues
Inferences for the Target Compound :
- The benzodiazole’s NH groups may enhance hydrogen bonding with targets like proteases or DNA.
- The tetrahydroquinoline sulfonyl could improve blood-brain barrier penetration compared to simpler sulfonamides.
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on available research data, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula : C26H24N6OS
- Molecular Weight : 468.57 g/mol
- IUPAC Name : this compound
- SMILES : CCn4c(SCC(=O)Nc1ccc(cc1)c3nc2ccccc2[nH]3)nnc4c5ccccc5C
The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. It has been shown to inhibit specific kinases that are crucial for cell division and proliferation, particularly in cancer cells. The inhibition of these kinases can lead to reduced cell viability and increased apoptosis in malignant cells.
Anticancer Properties
Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | <15 | Inhibition of TTK kinase |
| MCF7 | 20 | Induction of apoptosis |
| A549 | 25 | Cell cycle arrest at G2/M phase |
The compound's mechanism of action involves the disruption of mitotic spindle assembly through TTK kinase inhibition, leading to cell cycle arrest and apoptosis in cancer cells .
Other Biological Activities
Besides its anticancer effects, this compound has shown promise in other biological contexts:
- Antimicrobial Activity : Preliminary studies suggest potential activity against certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on HCT116 Cells :
- In Vivo Models :
- Synergistic Effects with Other Drugs :
Q & A
Q. What are the typical synthetic routes for synthesizing N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide, and what reaction conditions are critical for success?
- Methodology : Synthesis involves multi-step organic reactions. Key steps include coupling the benzodiazolylphenyl moiety with the tetrahydroquinoline-sulfonyl-benzamide backbone. Critical conditions include:
- Temperature control : Maintain 70–90°C during sulfonylation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
- Catalysts : Use of triethylamine or pyridine to neutralize acidic byproducts during amide bond formation .
Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity .
Q. How is the structural identity of this compound validated after synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration of benzodiazolyl, tetrahydroquinoline, and sulfonylbenzamide groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages to confirm stoichiometry .
Q. What initial biological assays are recommended to screen for activity?
- Methodology :
- Enzyme inhibition assays : Test against kinases or proteases due to sulfonamide’s affinity for enzyme active sites .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to improve reaction yield?
- Methodology :
- Reagent stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine intermediate to minimize unreacted starting material .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
- In-line monitoring : Employ HPLC or FTIR to track reaction progress and adjust conditions dynamically .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodology :
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to determine if poor absorption masks in vivo efficacy .
- Metabolite identification : Use hepatic microsome assays to detect rapid metabolic degradation .
- Orthogonal assays : Compare results across multiple models (e.g., 2D vs. 3D cell cultures, zebrafish models) to validate target engagement .
Q. How can computational methods predict binding affinity to specific enzyme targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding mode fidelity .
- QSAR modeling : Corrogate substituent effects (e.g., benzodiazolyl vs. benzothiazolyl) on inhibitory potency .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s antimicrobial efficacy?
- Methodology :
- Standardize assay conditions : Use CLSI/MICE guidelines for MIC determination to minimize variability .
- Check for biofilm interference : Treat bacterial cultures with DNase or disrupt biofilms before testing .
- Synergy studies : Combine with known antibiotics (e.g., ciprofloxacin) to identify adjuvant effects .
Structural-Activity Relationship (SAR) Considerations
Q. What structural modifications enhance selectivity for cancer vs. normal cells?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
